molecular formula C7H9NO2 B6277058 rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid, cis CAS No. 1003022-06-7

rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid, cis

Cat. No.: B6277058
CAS No.: 1003022-06-7
M. Wt: 139.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid, cis is a stereoisomeric compound that belongs to the class of pyrrolidine carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid, cis typically involves the use of starting materials such as pyrrolidine derivatives and ethynyl-containing reagents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired stereoisomer. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale-up and cost-efficiency. These methods may involve continuous flow processes and the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid, cis can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid, cis has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid, cis include:

Uniqueness

The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

1003022-06-7

Molecular Formula

C7H9NO2

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.